molecular formula C16H20F17NO3S B15179604 Tetraethylammonium heptadecafluoroisooctanesulphonate CAS No. 93894-70-3

Tetraethylammonium heptadecafluoroisooctanesulphonate

Cat. No.: B15179604
CAS No.: 93894-70-3
M. Wt: 629.4 g/mol
InChI Key: SDCGNULSLWNZIR-UHFFFAOYSA-M
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Description

Tetraethylammonium heptadecafluoroisooctanesulphonate is a chemical compound with the molecular formula C₁₆H₂₀F₁₇NO₃S. It is a salt formed by the combination of tetraethylammonium and heptadecafluoroisooctanesulphonate ions. This compound is known for its unique properties, including high thermal stability and resistance to chemical degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraethylammonium heptadecafluoroisooctanesulphonate typically involves the reaction of tetraethylammonium hydroxide with heptadecafluorooctanesulfonic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the desired salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and advanced purification techniques to obtain the compound with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

Tetraethylammonium heptadecafluoroisooctanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield various substituted derivatives of tetraethylammonium .

Scientific Research Applications

Tetraethylammonium heptadecafluoroisooctanesulphonate has several scientific research applications, including:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis and as a reagent in analytical chemistry.

    Biology: Employed in studies involving ion transport and membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of tetraethylammonium heptadecafluoroisooctanesulphonate involves its interaction with specific molecular targets. The tetraethylammonium ion can block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This results in the inhibition of ion transport and modulation of cellular activities .

Comparison with Similar Compounds

Similar Compounds

  • Tetraethylammonium perfluorooctane-1-sulfonate
  • Heptadecafluorooctanesulfonic acid tetraethylammonium salt
  • Perfluorooctanesulfonic acid tetraethylammonium salt

Uniqueness

Tetraethylammonium heptadecafluoroisooctanesulphonate is unique due to its high fluorine content, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring robust and durable materials .

Properties

CAS No.

93894-70-3

Molecular Formula

C16H20F17NO3S

Molecular Weight

629.4 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane-1-sulfonate;tetraethylazanium

InChI

InChI=1S/C8HF17O3S.C8H20N/c9-1(6(18,19)20,7(21,22)23)2(10,11)3(12,13)4(14,15)5(16,17)8(24,25)29(26,27)28;1-5-9(6-2,7-3)8-4/h(H,26,27,28);5-8H2,1-4H3/q;+1/p-1

InChI Key

SDCGNULSLWNZIR-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC.C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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